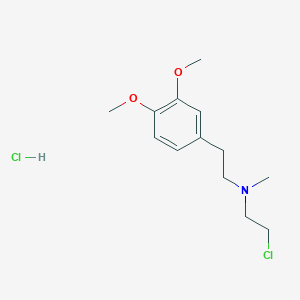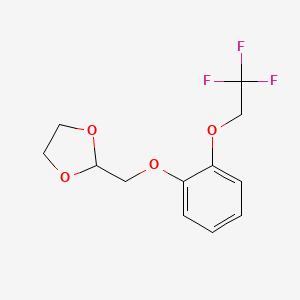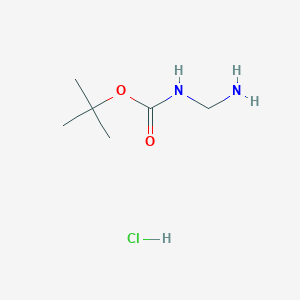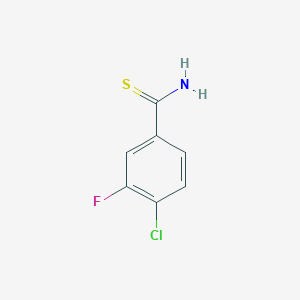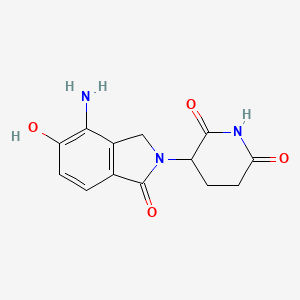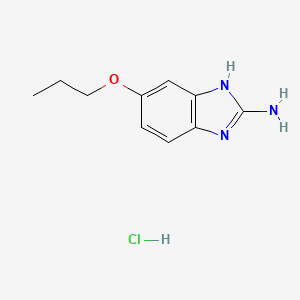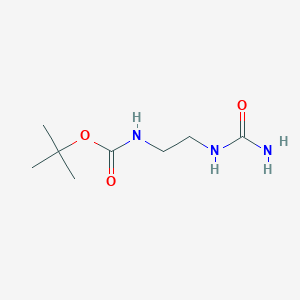
Tert-butyl (2-ureidoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis pathways for tert-butyl (2-ureidoethyl)carbamate and related compounds often involve strategic functional group transformations. For instance, the conversion of N-tert-butoxycarbonyl (Boc) compounds into N-benzyloxycarbonyl (Z) compounds via a silyl carbamate intermediate highlights the chemoselective manipulation of amino protecting groups (Sakaitani & Ohfune, 1990). Additionally, the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, showcasing their role as N-(Boc)-protected nitrones in reactions with organometallics, underscores their versatility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl (2-ureidoethyl)carbamate and its derivatives is characterized by the presence of ureido and carbamate functional groups, offering multiple sites for chemical modification and interaction. Directed lithiation studies, for instance, demonstrate the selective activation of specific positions within the molecule, facilitating the introduction of a variety of functional groups (Smith, El‐Hiti, & Alshammari, 2013).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl (2-ureidoethyl)carbamate derivatives are diverse, including Curtius rearrangement for accessing protected anilines and aromatic ureas (Lebel & Leogane, 2006), and the synthesis of complex cyclic structures through iodolactamization (Campbell et al., 2009). These reactions underscore the compound's utility in synthesizing a wide array of functionalized molecules.
Physical Properties Analysis
The physical properties of tert-butyl (2-ureidoethyl)carbamate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material science. For example, enzymatic kinetic resolution has been employed to achieve high enantioselectivity in producing chiral organoselenanes and organotelluranes from tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (Piovan, Pasquini, & Andrade, 2011).
Chemical Properties Analysis
Tert-butyl (2-ureidoethyl)carbamate's chemical properties, such as reactivity towards nucleophiles and electrophiles, acid and base stability, and susceptibility to various chemical transformations, facilitate its use in a broad spectrum of synthetic applications. The mild deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid illustrates the compound's compatibility with gentle reaction conditions, preserving the integrity of sensitive functional groups (Li et al., 2006).
科学的研究の応用
Carbamates in Environmental and Biological Studies
Environmental Impact and Degradation : Carbamate compounds, such as methyl tert-butyl ether (MTBE) and ethyl carbamate (urethane), have been extensively studied for their environmental impact, particularly concerning water pollution and biodegradation. For example, MTBE, a gasoline additive, has been evaluated for its presence in the environment and its potential for biodegradation under aerobic and anaerobic conditions. Studies have identified microbial pathways capable of degrading MTBE, suggesting the feasibility of bioremediation strategies for MTBE-contaminated sites (Fiorenza & Rifai, 2003).
Toxicology and Health Effects : The toxicity and health effects of carbamate compounds have also been a focus of research. For instance, ethyl carbamate has been classified as a probable human carcinogen, prompting studies into its occurrence in foods and beverages and its potential health risks (Weber & Sharypov, 2009). Similarly, the toxicological effects of tert-butyl alcohol, a metabolite of MTBE, have been reviewed to understand its mode of action and implications for renal toxicity (Hard et al., 2019).
Applications in Bioseparation and Catalysis : Research has explored the use of carbamate compounds in bioseparation processes and catalysis. For example, three-phase partitioning (TPP) techniques have been applied to the separation and purification of bioactive molecules, demonstrating the versatility and efficiency of carbamate-based systems in nonchromatographic bioseparation processes (Yan et al., 2018).
特性
IUPAC Name |
tert-butyl N-[2-(carbamoylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5-4-10-6(9)12/h4-5H2,1-3H3,(H,11,13)(H3,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHSRTCEZHSEBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-ureidoethyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

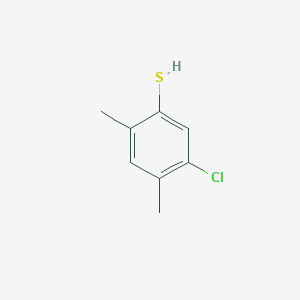
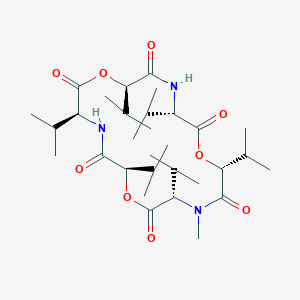
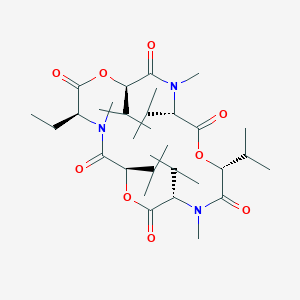
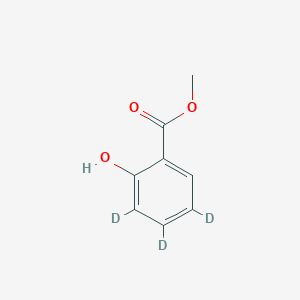
![2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/no-structure.png)
